

In Vitro Anti-Tumor Spectrum of BMS-310705: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BMS 310705**

Cat. No.: **B15567588**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-310705 is a semi-synthetic and water-soluble analog of epothilone B, a class of microtubule-stabilizing agents.^{[1][2]} Developed by Bristol Myers Squibb, this compound demonstrated potent anti-tumor activity in preclinical studies.^{[1][3]} Its enhanced water solubility allows for a formulation without Cremophor, potentially reducing hypersensitivity reactions observed with other microtubule-targeting agents.^[4] Although its clinical development appears to have been discontinued, the preclinical data on BMS-310705 provides valuable insights into the therapeutic potential and mechanism of action of epothilone analogs.^{[1][4]} This document serves as an in-depth technical guide to the in vitro anti-tumor spectrum of BMS-310705, detailing its cytotoxic activity, mechanism of action, and the experimental protocols used for its evaluation.

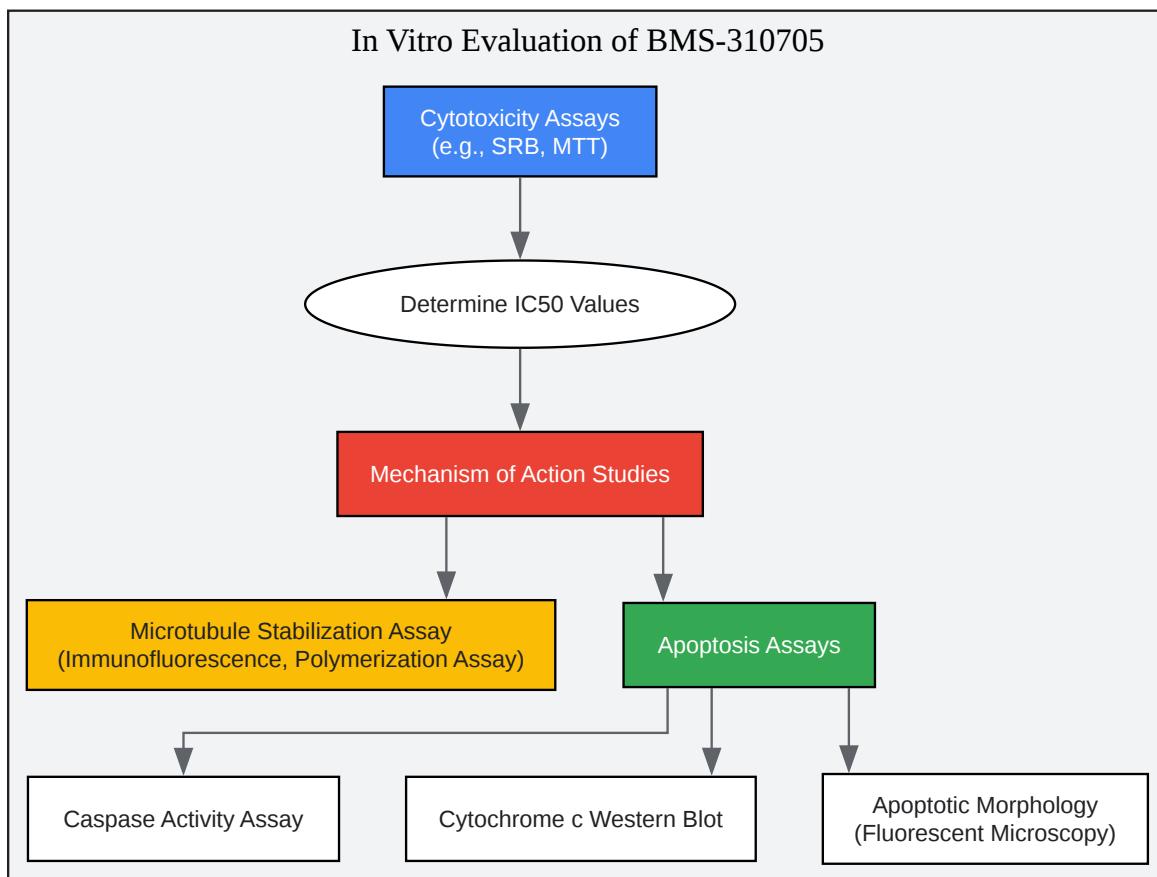
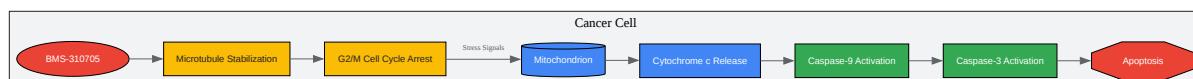
Data Presentation: In Vitro Cytotoxicity

The in vitro anti-tumor activity of BMS-310705 has been evaluated against various human cancer cell lines. The compound has shown potent cytotoxicity, in some cases superior to other epothilones and taxanes.^[1] The available quantitative and semi-quantitative data are summarized in the tables below.

Cell Line	Cancer Type	IC50 (nM)	Comparative Data
KB-31	Cervical Cancer	0.8	More potent than Epothilone B (IC50 = 1.2 nM) in the same study.[4]

Table 1: Quantitative Cytotoxicity Data for BMS-310705

Cell Line	Cancer Type	Concentration (μ M)	Effect on Cell Survival
OC-2	Ovarian Cancer (paclitaxel and platinum-refractory)	0.05	Significantly lower survival compared to paclitaxel.[5]
OC-2	Ovarian Cancer (paclitaxel and platinum-refractory)	0.1 - 0.5	85-90% reduction in cell survival.[1]
NSCLC-3	Non-Small Cell Lung Cancer	Not Specified	Cytotoxic effects observed.[1]
NSCLC-7	Non-Small Cell Lung Cancer	Not Specified	Cytotoxic effects observed.[1]



Table 2: Semi-Quantitative Cytotoxicity Data for BMS-310705

Mechanism of Action: Microtubule Stabilization and Apoptosis Induction

Similar to other epothilones and taxanes, BMS-310705's primary mechanism of action is the stabilization of microtubules.[6] This interference with microtubule dynamics disrupts the normal function of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.[6]

Studies have elucidated that BMS-310705 induces apoptosis primarily through the mitochondrial (intrinsic) pathway.^{[1][5]} This is characterized by the release of cytochrome c from the mitochondria into the cytosol, which then activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3.^{[1][5]}

Signaling Pathway Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medscape.com [medscape.com]
- 2. Phase I clinical study of the novel epothilone B analogue BMS-310705 given on a weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vitro Anti-Tumor Spectrum of BMS-310705: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15567588#in-vitro-anti-tumor-spectrum-of-bms-310705\]](https://www.benchchem.com/product/b15567588#in-vitro-anti-tumor-spectrum-of-bms-310705)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com